molecular formula C8H5IO3 B12283279 4-Formyl-3-iodobenzoic acid

4-Formyl-3-iodobenzoic acid

Cat. No.: B12283279
M. Wt: 276.03 g/mol
InChI Key: HERPDMPFBQUXPE-UHFFFAOYSA-N
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Description

4-Formyl-3-iodobenzoic acid: is an organic compound with the molecular formula C8H5IO3. It is characterized by the presence of a formyl group (-CHO) at the 4-position and an iodine atom at the 3-position on a benzoic acid ring. This compound is a derivative of benzoic acid and is used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Formyl-3-iodobenzoic acid can be synthesized through several methods. One common method involves the iodination of 4-formylbenzoic acid. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 3-position .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions. The process requires precise control of reaction conditions, including temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-3-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Formyl-3-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of

Properties

IUPAC Name

4-formyl-3-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERPDMPFBQUXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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